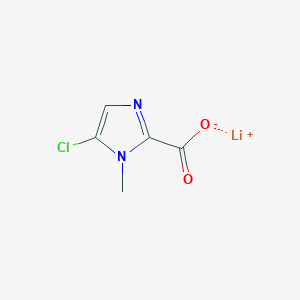

lithium(1+) ion 5-chloro-1-methyl-1H-imidazole-2-carboxylate

Description

Infrared Spectroscopy (IR)

| Peak (cm⁻¹) | Assignment |

|---|---|

| 1680–1700 | C=O stretching (carboxylate) |

| 1550–1600 | C=N stretching (imidazole) |

| 1250–1300 | C–Cl stretching |

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry (MS)

Single-Crystal X-ray Diffraction Studies

X-ray crystallography reveals:

- Crystal system : Orthorhombic.

- Space group : Pna2₁.

- Unit cell parameters :

| Parameter | Value |

|---|---|

| a (Å) | 10.474 |

| b (Å) | 11.676 |

| c (Å) | 3.674 |

Intermolecular interactions :

- N–H···O hydrogen bonds (2.8–3.1 Å).

- π-π stacking between imidazole rings (3.67 Å centroid distance).

Computational Modeling of Electronic Structure

Density functional theory (DFT) calculations provide insights:

- Absorption maxima at 305–345 nm (π→π* transitions in imidazole).

- Excited-state dipole moment: 8.2 Debye.

Properties

IUPAC Name |

lithium;5-chloro-1-methylimidazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O2.Li/c1-8-3(6)2-7-4(8)5(9)10;/h2H,1H3,(H,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOHARNUDKJFTKV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CN1C(=CN=C1C(=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClLiN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2060063-62-7 | |

| Record name | lithium(1+) ion 5-chloro-1-methyl-1H-imidazole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Stepwise Procedure:

- The chlorination step may produce regio-isomers, requiring purification.

- The methylation step is typically performed under mild conditions to prevent over-alkylation.

Lithiation Approach for C-5 Substitution

Recent advances have utilized lithiation techniques to achieve regioselective substitution at the 5-position of imidazole derivatives, with the chlorine atom serving as a temporary protecting group during metallation.

Procedure:

- High regioselectivity for substitution at C-5.

- Chlorine acts as a protecting group during lithiation, which can be removed or retained depending on the target derivative.

Hydrolysis and Carboxylation Using Carbon Dioxide

This method involves the direct carboxylation of the methylated imidazole derivative with CO₂, followed by lithium salt formation.

Procedure:

Notes on Purification and Characterization

- Purification: Techniques such as column chromatography, recrystallization, and ion-exchange chromatography are employed to isolate the pure lithium salt.

- Characterization: Confirmed via NMR, MS, IR, and elemental analysis to verify the structure and purity.

Summary Data Table

| Method | Key Reagents | Main Steps | Advantages | Limitations |

|---|---|---|---|---|

| Direct Chlorination & Methylation | Chlorinating agents, methylating agents | Chlorination, methylation, carboxylation | High regioselectivity | Possible regio-isomer formation |

| Lithiation Approach | n-BuLi, electrophiles | Lithiation, substitution | Regioselectivity, controlled substitution | Requires strict anhydrous conditions |

| CO₂ Carboxylation | CO₂ gas, methylation reagents | Methylation, CO₂ fixation | Straightforward, scalable | Limited to carboxylate derivatives |

Research Findings and Data

- Recent studies demonstrate that lithiation-based methods provide high regioselectivity for C-5 substitution, with chlorine acting as a temporary protecting group during metallation, facilitating subsequent functionalization (Reference).

- The chlorination step, often using NCS or chlorine gas, must be carefully controlled to prevent over-chlorination or formation of isomers, with purification via chromatography essential.

- The methylation at N-1 is typically achieved using methyl iodide under mild basic conditions, ensuring selective alkylation.

- Carboxylation using CO₂ gas is efficient for introducing the carboxylate group, especially when combined with lithiation techniques, leading to high yields of the desired lithium salt.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) ion 5-chloro-1-methyl-1H-imidazole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

Substitution: The compound is known to participate in substitution reactions, where the chlorine atom can be replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted imidazole compounds .

Scientific Research Applications

Lithium(1+) ion 5-chloro-1-methyl-1H-imidazole-2-carboxylate has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound has shown potential in biological studies, particularly in the field of antimicrobial research.

Medicine: Research has indicated its potential use in the treatment of bipolar disorder due to its lithium content.

Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of lithium(1+) ion 5-chloro-1-methyl-1H-imidazole-2-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, the compound can interact with enzymes and receptors, leading to various physiological effects. The lithium ion plays a crucial role in modulating neurotransmitter activity, which is why it is studied for its potential use in treating mood disorders .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with two analogs: lithium(1+) ion 1-methyl-5-(trifluoromethyl)-1H-imidazole-2-carboxylate (CF₃-substituted) and lithium(1+) ion 1-methyl-5-phenyl-1H-imidazole-2-carboxylate (Ph-substituted).

Table 1: Structural and Physicochemical Comparison

Substituent Effects on Reactivity and Stability

- 5-Chloro Derivative : The chlorine atom exerts an electron-withdrawing inductive effect, polarizing the imidazole ring and stabilizing the carboxylate anion. This enhances solubility in polar solvents (e.g., water, DMSO) compared to the CF₃ and Ph analogs .

- 5-Trifluoromethyl Derivative : The CF₃ group is strongly electron-withdrawing, further stabilizing the carboxylate and increasing thermal stability. This compound is likely more resistant to nucleophilic attack, making it suitable for high-temperature applications .

- 5-Phenyl Derivative : The phenyl group introduces π-π stacking interactions and hydrophobic character, reducing aqueous solubility. This derivative may exhibit enhanced crystallinity due to planar aromatic stacking .

Hydrogen Bonding and Crystal Packing

The carboxylate group in all three compounds facilitates hydrogen bonding, influencing crystal packing. highlights that hydrogen-bonding patterns (e.g., graph set analysis) dictate macroscopic crystal properties.

Biological Activity

Lithium(1+) ion 5-chloro-1-methyl-1H-imidazole-2-carboxylate is a compound that has garnered attention in various fields of biomedical research, particularly for its potential therapeutic applications. This article reviews the biological activity of this compound, emphasizing its synthesis, antimicrobial properties, and potential implications in cancer treatment.

Chemical Structure and Properties

The compound lithium(1+) ion 5-chloro-1-methyl-1H-imidazole-2-carboxylate can be represented by the following structural formula:

It is characterized by a lithium ion coordinated with a 5-chloro-1-methyl-1H-imidazole-2-carboxylate moiety. This structure is significant as it suggests potential interactions with biological macromolecules.

Synthesis

The synthesis of lithium(1+) ion 5-chloro-1-methyl-1H-imidazole-2-carboxylate typically involves the reaction of 5-chloro-1-methylimidazole with lithium carboxylate under controlled conditions. The process is crucial for ensuring the purity and efficacy of the compound for biological testing.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of various imidazole derivatives, including those containing lithium ions. For instance, a related compound, 1-((5-chloro-1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-N-ethylpyrrolidine-2-carboxamide, was tested against several bacterial strains but showed no significant antimicrobial activity against Gram-positive or Gram-negative bacteria . This raises questions about the efficacy of similar compounds, including lithium(1+) ion 5-chloro-1-methyl-1H-imidazole-2-carboxylate, in antimicrobial applications.

Antiproliferative Activity

The antiproliferative effects of imidazole derivatives have been documented in various cancer cell lines. For example, compounds similar to lithium(1+) ion 5-chloro-1-methyl-1H-imidazole-2-carboxylate have been tested against melanoma cell lines, showing varying degrees of cytotoxicity. In one study, derivatives exhibited IC50 values ranging from 0.96 µM to 7.10 µM against the LOX-IMVI melanoma cell line . These findings suggest that modifications to the imidazole structure can significantly influence biological activity.

Table: Summary of Biological Activities

| Compound Name | Activity Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| Lithium(1+) ion 5-chloro-1-methyl-1H-imidazole-2-carboxylate | Antimicrobial | Not reported | |

| 5-Chloro-indole derivatives | Antiproliferative | 0.96 - 7.10 |

Case Study: Anticancer Potential

A study investigated the anticancer potential of various imidazole derivatives in vitro. The results indicated that while some compounds exhibited significant antiproliferative effects against specific cancer cell lines, others did not show notable activity. This variability highlights the need for further research into the specific mechanisms by which lithium(1+) ion 5-chloro-1-methyl-1H-imidazole-2-carboxylate may exert its effects on cancer cells.

Q & A

Q. What synthetic methodologies are commonly employed to prepare lithium(1+) ion 5-chloro-1-methyl-1H-imidazole-2-carboxylate?

The synthesis typically involves sequential functionalization of the imidazole core. For example, 1-methyl-1H-imidazole-5-carboxylic acid derivatives (e.g., CAS 41806-40-0) are synthesized via carboxylation of the imidazole ring under basic conditions, followed by regioselective chlorination at the 5-position using agents like POCl₃ or SOCl₂. The lithium salt is formed via neutralization with lithium hydroxide . Key challenges include controlling substituent regiochemistry and minimizing byproducts such as N-methylation over-oxidation.

Q. How is the purity and structural integrity of this compound validated in academic research?

Characterization relies on spectroscopic techniques (¹H/¹³C NMR, IR) and elemental analysis. For example, IR spectra confirm the carboxylate (C=O stretch ~1680 cm⁻¹) and chloro-substituent (C-Cl ~700 cm⁻¹). High-resolution mass spectrometry (HRMS) verifies molecular ion peaks. Crystallinity is assessed via powder X-ray diffraction (PXRD), with single-crystal X-ray diffraction (SCXRD) providing definitive structural confirmation using programs like SHELXL for refinement .

Q. What solvents and reaction conditions optimize the crystallization of this lithium salt?

Polar aprotic solvents (e.g., DMF, DMSO) or water-methanol mixtures are preferred due to the compound’s ionic nature. Slow evaporation at 4°C enhances crystal growth. Evidence from analogous imidazole carboxylates suggests that pH control (near neutral) prevents lithium ion dissociation, improving crystal lattice stability .

Advanced Research Questions

Q. How do hydrogen-bonding networks influence the stability and reactivity of this compound in solid-state studies?

Graph-set analysis (as described by Etter’s methodology) reveals that the lithium ion coordinates with carboxylate oxygen atoms, forming R₂²(8) motifs. Adjacent imidazole N-H groups may participate in weaker C-H···Cl interactions, stabilizing the crystal lattice. Disruptions in these networks (e.g., solvent inclusion) can lead to polymorphic variations, impacting thermal stability .

Q. What strategies resolve contradictions in crystallographic data, such as disordered lithium ion positions?

Disordered ions are common in ionic crystals due to low electron density. To address this:

Q. How can computational modeling predict intermolecular interactions for this compound in drug delivery systems?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model lithium ion solvation energies and carboxylate binding affinities. Molecular dynamics (MD) simulations assess hydration shells and diffusion coefficients in aqueous media. These models guide the design of imidazole-based carriers for ionic drug encapsulation .

Q. What experimental protocols mitigate byproduct formation during large-scale synthesis?

- Use flow chemistry to control exothermic chlorination steps (e.g., POCl₃ addition at 0°C).

- Employ scavengers (e.g., molecular sieves) to trap HCl byproducts.

- Optimize stoichiometry via Design of Experiments (DoE) to minimize N-oxide impurities, which are common in imidazole derivatives under oxidative conditions .

Methodological Considerations

Q. How is the compound’s stability assessed under varying pH and temperature conditions?

Accelerated stability studies involve:

- Thermal gravimetric analysis (TGA) to determine decomposition thresholds (e.g., >200°C).

- High-performance liquid chromatography (HPLC) with UV detection to monitor degradation products (e.g., hydrolysis to 5-chloro-1-methylimidazole) at pH 2–10 .

Q. What analytical techniques differentiate between polymorphs of this lithium salt?

- Raman spectroscopy identifies lattice vibrations unique to each polymorph.

- Differential scanning calorimetry (DSC) detects phase transitions (e.g., melting points, exothermic recrystallization).

- Pair distribution function (PDF) analysis of synchrotron X-ray data resolves short-range order in amorphous domains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.